1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid 1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 174740-55-7
VCID: VC20933005
InChI: InChI=1S/C44H72N2O5/c1-29(2)31-18-23-44(39(51)45-26-12-10-8-9-11-15-36(48)46-27-13-14-30(28-46)38(49)50)25-24-42(6)32(37(31)44)16-17-34-41(5)21-20-35(47)40(3,4)33(41)19-22-43(34,42)7/h30-35,37,47H,1,8-28H2,2-7H3,(H,45,51)(H,49,50)/t30?,31-,32+,33-,34+,35-,37+,41-,42+,43+,44-/m0/s1
SMILES: CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N6CCCC(C6)C(=O)O
Molecular Formula: C44H72N2O5
Molecular Weight: 709.1 g/mol

1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid

CAS No.: 174740-55-7

Cat. No.: VC20933005

Molecular Formula: C44H72N2O5

Molecular Weight: 709.1 g/mol

* For research use only. Not for human or veterinary use.

1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid - 174740-55-7

Specification

CAS No. 174740-55-7
Molecular Formula C44H72N2O5
Molecular Weight 709.1 g/mol
IUPAC Name 1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C44H72N2O5/c1-29(2)31-18-23-44(39(51)45-26-12-10-8-9-11-15-36(48)46-27-13-14-30(28-46)38(49)50)25-24-42(6)32(37(31)44)16-17-34-41(5)21-20-35(47)40(3,4)33(41)19-22-43(34,42)7/h30-35,37,47H,1,8-28H2,2-7H3,(H,45,51)(H,49,50)/t30?,31-,32+,33-,34+,35-,37+,41-,42+,43+,44-/m0/s1
Standard InChI Key RAWGAUNJKVCURV-RCMWLUAKSA-N
Isomeric SMILES CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N6CCCC(C6)C(=O)O
SMILES CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N6CCCC(C6)C(=O)O
Canonical SMILES CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N6CCCC(C6)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator